Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester
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Overview
Description
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is a complex organic compound that contains 66 atoms, including 38 hydrogen atoms, 23 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a nonyloxyphenyl group and a piperidinyl ethyl ester moiety.
Preparation Methods
The synthesis of carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester can be achieved through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with alcohols to form the desired ester.
Addition of Alcohols to Isocyanates: Alcohols can be added to isocyanates to produce carbamic acid esters.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to form the desired compound.
Chemical Reactions Analysis
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester involves the hydrolysis of the ester bond, producing a carbamic acid that subsequently loses carbon dioxide to yield the desired amine . This process involves several molecular targets and pathways, including the interaction with specific enzymes that catalyze the hydrolysis reaction.
Comparison with Similar Compounds
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, ethyl ester: This compound has a similar structure but lacks the nonyloxyphenyl group.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: This compound contains a chlorophenyl group instead of the nonyloxyphenyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has an isopropyl group instead of the piperidinyl ethyl ester moiety.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
108735-83-7 |
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Molecular Formula |
C23H38N2O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(3-nonoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-18-27-22-14-12-13-21(20-22)24-23(26)28-19-17-25-15-9-8-10-16-25/h12-14,20H,2-11,15-19H2,1H3,(H,24,26) |
InChI Key |
JHLSFAXNVYZWFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
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